
6-(4-fluorobenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one
カタログ番号 B3016045
CAS番号:
899943-25-0
分子量: 310.332
InChIキー: ZBXCLQCNJCXBBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-fluorobenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one, also known as FBT, is a compound that belongs to the class of triazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
科学的研究の応用
Nonlinear Optical Materials
- Compounds derived from 1,2,4-triazine, such as those investigated by Srinivas et al. (2005), have been synthesized and examined for their nonlinear optical properties. The study found that these molecules exhibit moderately large hyperpolarizability values and nearly 100% optical transmission through the visible range, highlighting their potential in nonconjugated donor–acceptor 3D molecules for optical applications (Srinivas et al., 2005).
Antimicrobial Agents
- A study by Sareen et al. (2006) synthesized derivatives of 1,3,5-triazine for evaluating their antimicrobial activity. This research underscores the potential of triazine derivatives in developing new antimicrobial compounds (Sareen et al., 2006).
Organometallic Chemistry
- Mattsson et al. (2008) reported the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages using 1,3,5-triazine derivatives. This approach demonstrates a strategy for constructing organometallic carceplex prisms, which could have implications in materials chemistry and catalysis (Mattsson et al., 2008).
Anticancer Research
- El Massry et al. (2012) synthesized novel fused 1,2,4-triazine derivatives and evaluated their inhibitory activities against CYP1A1, highlighting their potential as anticancer drugs. This research demonstrates the utility of 1,2,4-triazine derivatives in designing compounds with targeted biological activities (El Massry et al., 2012).
Fluorescence Applications
- Rihn et al. (2012) discussed the synthesis of derivatives of 1,3,5-triazines exhibiting large Stokes shifts, suitable for fluorescence applications. These compounds, due to their hydrogen bonding and intramolecular proton transfer, show green fluorescence, highlighting their potential in developing new fluorescent dyes (Rihn et al., 2012).
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-2-8-14(9-3-11)19-17-20-16(23)15(21-22-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCLQCNJCXBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Tert-butyl 3-amino-4-chlorobenzoate
873852-20-1
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole
1152605-99-6

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
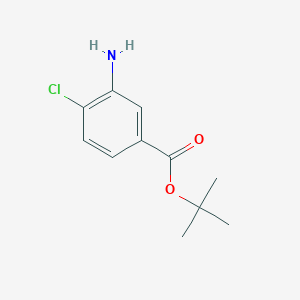
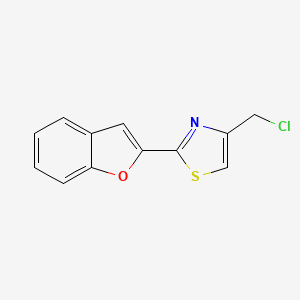
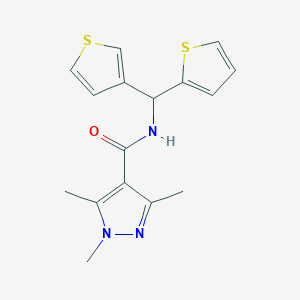
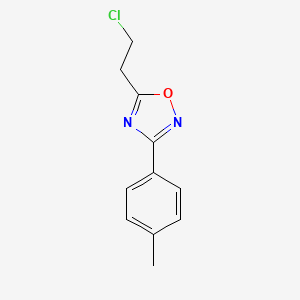
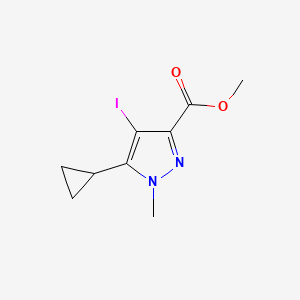
![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)

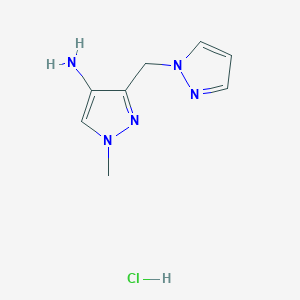
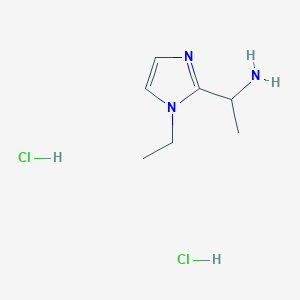

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
